オーロラキナーゼA阻害剤I

概要

説明

Aurora A Inhibitor I is a potent and selective inhibitor of Aurora kinase A, a serine/threonine kinase crucial for cell division processes such as centrosome maturation, spindle assembly, and mitotic exit . Aurora kinase A is overexpressed in various cancer types, making it a significant target for cancer therapy .

科学的研究の応用

Aurora A Inhibitor I has a wide range of scientific research applications, including:

作用機序

オーロラA阻害剤Iは、オーロラキナーゼAの活性部位に結合することによってその効果を発揮し、キナーゼ活性を阻害します。 この阻害は、有糸分裂に関与する重要な基質のリン酸化を阻害し、細胞周期停止およびアポトーシスをもたらします . 関与する分子標的と経路には、中心体成熟、紡錘体形成、および有糸分裂からの脱出の調節が含まれます .

生化学分析

Biochemical Properties

Aurora A Inhibitor I plays a significant role in biochemical reactions, particularly those involving Aurora A kinase . Aurora A kinase is a serine/threonine kinase that is involved in cell cycle regulation . The inhibitor binds to Aurora A kinase, reducing its activity and thereby influencing the progression of the cell cycle . The interaction between Aurora A Inhibitor I and Aurora A kinase is highly selective, which allows for targeted inhibition of this enzyme .

Cellular Effects

The effects of Aurora A Inhibitor I on cells are primarily related to its impact on cell cycle progression . By inhibiting Aurora A kinase, the compound can disrupt normal cell cycle progression, leading to a variety of cellular effects . These effects can include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism . The specific effects can vary depending on the cell type and the specific cellular context .

Molecular Mechanism

The molecular mechanism of action of Aurora A Inhibitor I involves binding to Aurora A kinase and inhibiting its activity . This binding can lead to changes in gene expression and alterations in various cellular processes . The inhibitor’s high selectivity for Aurora A over Aurora B allows it to specifically target this kinase, leading to more targeted and specific effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aurora A Inhibitor I can change over time . This can include changes in the compound’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the experimental conditions and the specific cellular context .

Dosage Effects in Animal Models

The effects of Aurora A Inhibitor I can vary with different dosages in animal models . This can include threshold effects observed at lower dosages, as well as potential toxic or adverse effects at higher dosages . The specific dosage effects can depend on the specific animal model and the experimental conditions .

Metabolic Pathways

Aurora A Inhibitor I is involved in metabolic pathways related to the function of Aurora A kinase . This can include interactions with various enzymes and cofactors, as well as potential effects on metabolic flux or metabolite levels . The specific metabolic pathways involved can depend on the cellular context and the specific functions of Aurora A kinase .

Transport and Distribution

Within cells and tissues, Aurora A Inhibitor I is transported and distributed in a manner that allows it to effectively inhibit Aurora A kinase . This can involve interactions with various transporters or binding proteins, as well as potential effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of Aurora A Inhibitor I can influence its activity and function . This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles . The specific subcellular localization can depend on the cellular context and the specific properties of the compound .

準備方法

合成経路と反応条件: オーロラA阻害剤Iの合成には、主要な中間体の形成と最終的なカップリング反応を含む複数の工程が含まれます。 特定の合成経路と反応条件は、多くの場合、所有権があり、専門的な化学文献に詳細に記載されています .

工業生産方法: オーロラA阻害剤Iの工業生産方法は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。 これらの方法には、連続フロー合成や高度な精製技術が含まれる場合があります .

化学反応の分析

反応の種類: オーロラA阻害剤Iは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: 一つの官能基を別の官能基で置き換える反応.

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬などがあります .

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成される場合があり、一方、置換反応によりさまざまな置換アナログが生成される場合があります .

4. 科学研究への応用

オーロラA阻害剤Iは、次のような幅広い科学研究への応用があります。

類似化合物との比較

オーロラA阻害剤Iは、他の類似化合物と比較して、オーロラキナーゼAに対する高い選択性と効力で独自性があります。 類似化合物には次のようなものがあります。

アリセルチブ: 臨床応用を持つ別の選択的なオーロラキナーゼA阻害剤.

MK-0457 (VX-680, トザセルチブ): オーロラキナーゼA、B、およびCに対して活性を持つ汎オーロラ阻害剤.

CCT129202: オーロラキナーゼ活性を阻害する構造的に新規なイミダゾピリジン阻害剤.

特性

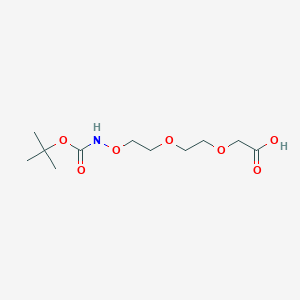

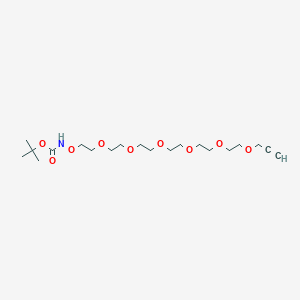

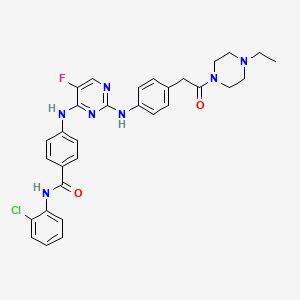

IUPAC Name |

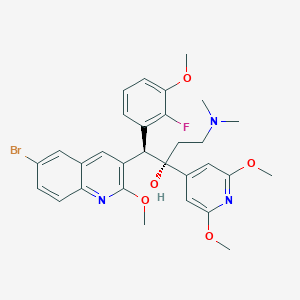

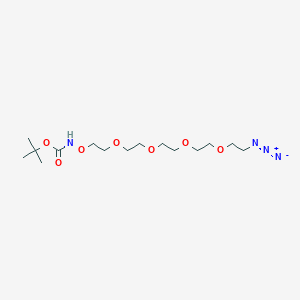

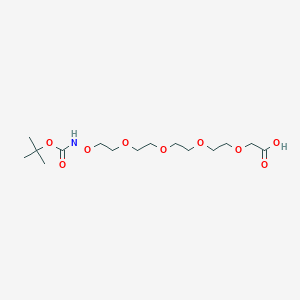

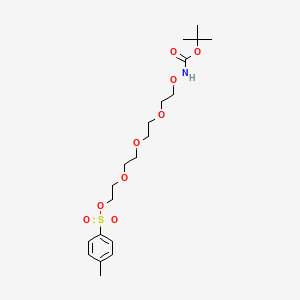

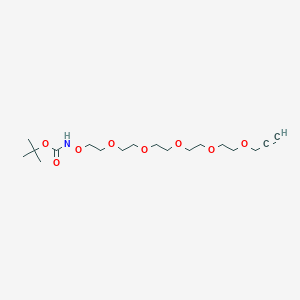

N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSIZPIFQAYJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31ClFN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657630 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158838-45-9 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1158838-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Aurora Kinase A Inhibitor I?

A1: Aurora Kinase A Inhibitor I (N-(2-Chlorophenyl)-4-((2-((4-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)phenyl)amino)-5-fluoropyrimidin-4-yl)amino)benzamide) is a selective inhibitor of Aurora kinase A (AURKA). While its exact mechanism is still under investigation, studies suggest it disrupts AURKA's ability to phosphorylate downstream targets. For instance, in mouse and rat collecting duct cells, Aurora Kinase A Inhibitor I prevented the cAMP-induced redistribution of aquaporin-2 (AQP2) []. This effect was linked to the inhibitor causing depolymerization of actin stress fibers, essential for AQP2 translocation to the plasma membrane. This depolymerization is likely due to the inhibitor decreasing phosphorylation of cofilin-1 (CFL1), a protein that, when phosphorylated, loses its actin-depolymerizing function [].

Q2: What are the potential applications of Aurora Kinase A Inhibitor I in cancer therapy?

A2: Research suggests Aurora Kinase A Inhibitor I, in combination with other therapies, might be promising for treating certain cancers. For example, in estrogen-positive (ER+) and triple-negative breast cancer (TNBC) cells, combining Aurora Kinase A Inhibitor I with the MEK1/2 specific inhibitor PD0325901 showed a significant additive cytotoxic effect compared to either agent alone []. This synergistic effect points towards a potential therapeutic strategy for TNBC patients using both AURKA and MEK1/2 inhibitors.

Q3: Has the interaction between Aurora kinase A and other proteins been investigated?

A3: Yes, research has identified a novel interaction between AURKA and the mitogen-activated protein kinase (MAPK) pathway, specifically at the level of MEK1, in breast cancer cells []. Studies using in situ proximity ligation and pull-down assays confirmed a direct interaction between AURKA and MEK1/2. Furthermore, in vitro kinase assays demonstrated direct phosphorylation of MEK1 by AURKA []. This interaction appears critical for the activation of the MAPK pathway and subsequent downstream effects.

Q4: What is the impact of Aurora Kinase A Inhibitor I on SOX2 phosphorylation?

A4: Aurora Kinase A Inhibitor I has been shown to eliminate the mitotic phosphorylation of SOX2, a transcription factor involved in stem cell pluripotency []. Interestingly, this effect is specific to Aurora kinase A inhibition, as PLK1 inhibitors did not demonstrate the same effect []. This finding points to a novel regulatory mechanism of SOX2 phosphorylation mediated by AURKA during mitosis, potentially impacting stem cell pluripotency maintenance in cancer cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。